![molecular formula C8H7BrMg B14670207 Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- CAS No. 38194-41-1](/img/structure/B14670207.png)
Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, bicyclo[420]octa-1,3,5-trien-3-ylbromo- is a complex organometallic compound that features a magnesium atom bonded to a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- typically involves a multi-step process. One common method starts with the reaction of benzocyclobutene with (2-bromo-vinyl)-benzene in the presence of magnesium and dichlorodimethylsilane in tetrahydrofuran (THF) at 25–30°C . The resulting product is then purified through vacuum distillation to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the magnesium atom.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organomagnesium compounds, while oxidation and reduction reactions can produce different oxidation states of the magnesium complex.
Applications De Recherche Scientifique
Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials with unique mechanical and dielectric properties.
Mécanisme D'action
The mechanism of action of magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- involves its interaction with various molecular targets. The magnesium atom can coordinate with different ligands, influencing the reactivity and stability of the compound. The bicyclic structure provides a rigid framework that can facilitate specific interactions with other molecules, enhancing its effectiveness in catalytic and synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane
- Bicyclo[4.2.0]octa-1,3,5-triene
- 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol
Uniqueness
Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- is unique due to the presence of the magnesium atom, which imparts distinct chemical properties compared to its silicon or carbon analogs. This uniqueness makes it valuable in specific applications where magnesium’s reactivity and coordination chemistry are advantageous.
Propriétés
Numéro CAS |
38194-41-1 |
|---|---|
Formule moléculaire |
C8H7BrMg |
Poids moléculaire |
207.35 g/mol |
InChI |
InChI=1S/C8H7.BrH.Mg/c1-2-4-8-6-5-7(8)3-1;;/h1,3-4H,5-6H2;1H;/q-1;;+2/p-1 |
Clé InChI |
OQDONEOZKRFYRI-UHFFFAOYSA-M |
SMILES canonique |
C1CC2=C1C=C[C-]=C2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
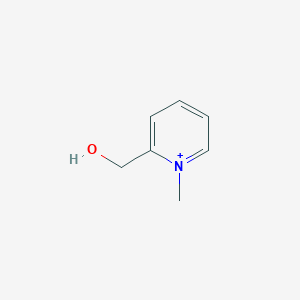

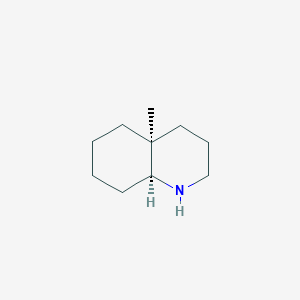
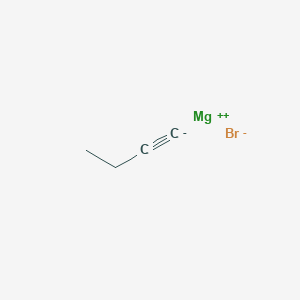


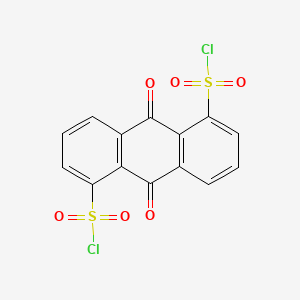
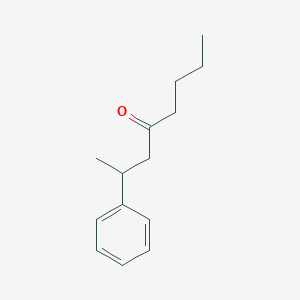
![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B14670181.png)

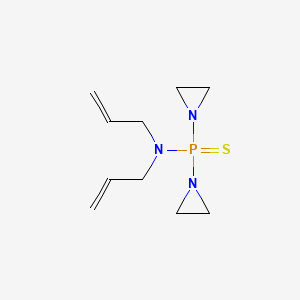

![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
